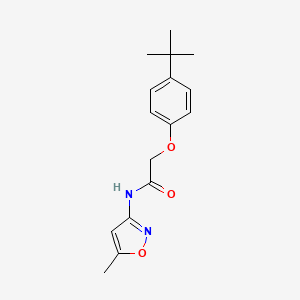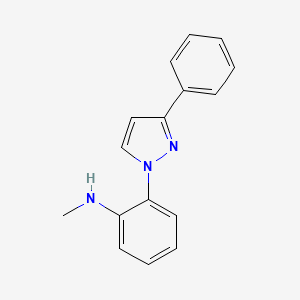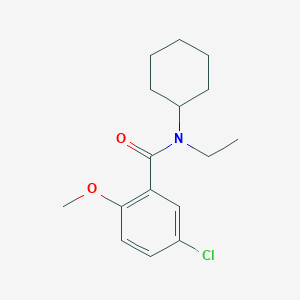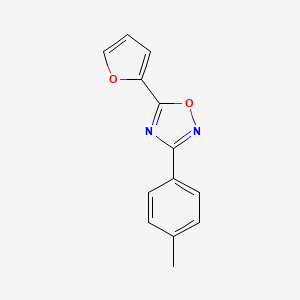
2-(4-tert-butylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-tert-butylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide, also known as L-655,240, is a compound that has been extensively studied for its potential use as a therapeutic agent. It belongs to the class of compounds known as isoxazoles and has been found to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-(4-tert-butylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide is not fully understood, but it is believed to act by inhibiting the production of pro-inflammatory cytokines and other mediators of inflammation. It has also been found to modulate the activity of certain ion channels, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
2-(4-tert-butylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide has been found to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, it has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease. It has also been found to have anti-convulsant effects, making it a potential candidate for the treatment of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(4-tert-butylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide is that it has been extensively studied and its mechanism of action is relatively well understood. This makes it a useful tool for researchers studying the mechanisms of inflammation and pain. However, one limitation of 2-(4-tert-butylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide is that it has not yet been tested in clinical trials, so its potential as a therapeutic agent is not yet fully known.
Direcciones Futuras
There are several potential future directions for research on 2-(4-tert-butylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide. One area of interest is the potential use of 2-(4-tert-butylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease. Another area of interest is the potential use of 2-(4-tert-butylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide as a therapeutic agent for epilepsy. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-tert-butylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide and to determine its potential as a therapeutic agent for other conditions such as rheumatoid arthritis and other inflammatory disorders.
Métodos De Síntesis
The synthesis of 2-(4-tert-butylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with 4-tert-butylphenol to form the corresponding ester. This ester is then reacted with N,N-dimethylacetamide to yield the final product, 2-(4-tert-butylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide.
Aplicaciones Científicas De Investigación
2-(4-tert-butylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide has been extensively studied for its potential use as a therapeutic agent in a variety of conditions. It has been found to have significant anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of conditions such as rheumatoid arthritis and other inflammatory disorders.
Propiedades
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-11-9-14(18-21-11)17-15(19)10-20-13-7-5-12(6-8-13)16(2,3)4/h5-9H,10H2,1-4H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSMTMHIWXMINU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)COC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49726337 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-2-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5795123.png)
![1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B5795125.png)
![2-(ethylthio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5795127.png)
![N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-naphthalenesulfonamide](/img/structure/B5795137.png)



![N-{[(4-chlorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5795162.png)



![N-(2-{[(4-ethylphenyl)amino]carbonyl}phenyl)-2-hydroxybenzamide](/img/structure/B5795194.png)

![N'-[1-(2,4-dichlorophenyl)ethylidene]-3-hydroxybenzohydrazide](/img/structure/B5795208.png)